5-chloro-2-(naphthalen-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-chloro-2-(naphthalen-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a naphthalene ring and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(naphthalen-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(naphthalen-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized isoindole derivatives.
Scientific Research Applications
5-chloro-2-(naphthalen-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-(naphthalen-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(naphthalen-2-yl)pyrimidine: Shares a similar naphthalene ring structure but differs in the heterocyclic core.
5-chloro-2,4,6-trifluoropyrimidine: Another compound with a chloro substituent and a pyrimidine core.
Uniqueness
5-chloro-2-(naphthalen-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of a naphthalene ring and an isoindole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H14ClNO2 |
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Molecular Weight |
311.8 g/mol |
IUPAC Name |
5-chloro-2-naphthalen-2-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C18H14ClNO2/c19-13-6-8-15-16(10-13)18(22)20(17(15)21)14-7-5-11-3-1-2-4-12(11)9-14/h1-7,9,15-16H,8,10H2 |
InChI Key |
WBIAYYHZLRKPOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CC2C1C(=O)N(C2=O)C3=CC4=CC=CC=C4C=C3)Cl |
Origin of Product |
United States |
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